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Compound of Interest

Compound Name: 2-Ethyl-3-methyl-1-pentene

Cat. No.: B13827903 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-3-methyl-
1-pentene, targeting researchers, scientists, and professionals in drug development. Below,

you will find detailed tables of spectroscopic data, experimental protocols for acquiring such

data, and a workflow diagram illustrating the analytical process.

Data Presentation
The following tables summarize the predicted and experimental spectroscopic data for 2-Ethyl-
3-methyl-1-pentene and its isomers. Due to the limited availability of experimental data for the

specific target molecule, predicted values and data from closely related isomers are included

for comparative purposes.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Ethyl-3-methyl-1-pentene
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

=CH₂ ~4.7 - 4.9 m 2H

-CH(CH₃)- ~2.0 - 2.2 m 1H

-CH₂- (ethyl) ~1.9 - 2.1 q 2H

-CH₂- (pentene) ~1.3 - 1.5 m 2H

-CH₃ (methyl on C3) ~0.9 - 1.1 d 3H

-CH₃ (ethyl) ~0.8 - 1.0 t 3H

-CH₃ (pentene) ~0.8 - 1.0 t 3H

Note: Data is predicted and ranges may vary based on the prediction software and solvent

used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Ethyl-3-methyl-1-pentene

Carbon Chemical Shift (ppm)

C=CH₂ ~150 - 155

=CH₂ ~110 - 115

-CH(CH₃)- ~40 - 45

-CH₂- (ethyl) ~25 - 30

-CH₂- (pentene) ~20 - 25

-CH₃ (methyl on C3) ~15 - 20

-CH₃ (ethyl) ~10 - 15

-CH₃ (pentene) ~10 - 15

Note: Data is predicted and ranges may vary based on the prediction software and solvent

used.
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Table 3: Infrared (IR) Spectroscopic Data for Isomers of 2-Ethyl-3-methyl-1-pentene

Functional Group
Wavenumber
(cm⁻¹)

Intensity Isomer

=C-H stretch ~3080 Medium
3-Ethyl-2-methyl-1-

pentene[1]

C-H stretch (alkane) ~2850-2970 Strong
3-Ethyl-2-methyl-1-

pentene[1]

C=C stretch ~1640 Medium
3-Ethyl-2-methyl-1-

pentene[1]

-CH₂ bend ~1460 Medium
3-Ethyl-2-methyl-1-

pentene[1]

=C-H bend ~890 Strong
3-Ethyl-2-methyl-1-

pentene[1]

Note: Experimental data for the isomer 3-Ethyl-2-methyl-1-pentene is presented as a reference.

Table 4: Mass Spectrometry Data for Isomers of 2-Ethyl-3-methyl-1-pentene
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m/z
Relative Intensity
(%)

Proposed
Fragment

Isomer

112 ~15 [M]⁺
3-Ethyl-2-methyl-2-

pentene[2]

97 ~30 [M - CH₃]⁺
3-Ethyl-2-methyl-2-

pentene[2]

83 ~100 [M - C₂H₅]⁺
3-Ethyl-2-methyl-2-

pentene[2]

69 ~40 [C₅H₉]⁺
3-Ethyl-2-methyl-2-

pentene[2]

55 ~75 [C₄H₇]⁺
3-Ethyl-2-methyl-2-

pentene[2]

41 ~65 [C₃H₅]⁺
3-Ethyl-2-methyl-2-

pentene[2]

Note: Experimental data for the isomer 3-Ethyl-2-methyl-2-pentene is presented as a reference.

The fragmentation pattern for 2-Ethyl-3-methyl-1-pentene is expected to be similar, with a

prominent peak corresponding to the loss of an ethyl group.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A 5-10 mg sample of 2-Ethyl-3-methyl-1-pentene is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse

sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient

number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling. A wider

spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to

the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample like 2-Ethyl-3-methyl-1-pentene, a neat spectrum

can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to

form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is

then placed in the spectrometer, and the sample spectrum is acquired. The typical spectral

range is 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Ionization: Electron Ionization (EI) is a common method for volatile organic compounds. The

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of each ion.

Data Analysis: A mass spectrum is generated, plotting the relative intensity of ions as a

function of their m/z ratio.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound such as 2-Ethyl-3-methyl-1-pentene.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethyl-3-methyl-1-pentene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13827903#spectroscopic-data-for-2-ethyl-3-methyl-1-
pentene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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